![molecular formula C19H25NO3 B2724086 N-(4-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 637755-19-2](/img/structure/B2724086.png)
N-(4-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
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Description
The compound “N-(4-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide” is a complex organic molecule. It contains a bicyclo[2.2.1]heptane core, which is a type of organic compound and a saturated hydrocarbon . This core is a crystalline compound with a melting point of 88 °C .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, new bicyclo[2.2.1]heptane derivatives have been designed and studied theoretically . An organocatalytic formal [4 + 2] cycloaddition reaction has been used to create a wide range of bicyclo[2.2.1]heptane-1-carboxylates .Molecular Structure Analysis
The molecular structure of this compound seems to be complex due to the presence of the bicyclo[2.2.1]heptane core. The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .Scientific Research Applications
Synthesis and Structural Analysis
Research on related bicyclic compounds demonstrates the intricacy of synthesizing and analyzing structures with a bicyclo[2.2.1]heptane core. For instance, the synthesis of (1S,4R)‐N‐[(S)‐2‐Hydroxy‐1‐phenylethyl]‐7,7‐dimethyl‐2‐oxobicyclo[2.2.1]heptane‐1‐carboxamide showcases the compound's capability to form intermolecular hydrogen bonds, hinting at potential interactions in more complex systems (Yi‐Min Cai et al., 2005). Such analyses are crucial for designing compounds with specific physical or chemical properties, enabling applications in materials science or as precursors for more complex chemical syntheses.
Potential for Polymer Applications
The transformation of 1-oxo-2,6,7-trioxa-1-phosphabicyclo[2.2.1]heptane into a crosslinked polymer, as detailed by Thomas Gehrmann and W. Vogt (1981), opens avenues for utilizing bicyclic compounds in creating pharmacologically active polymers. The polymers' degradation into non-toxic components like phosphoric acid and glycerol underscores their potential in biomedical applications, particularly as drug carriers or in tissue engineering (Gehrmann & Vogt, 1981).
Chemical Modifications and Derivatives
Chemical modifications and the creation of derivatives are central to expanding the applications of any compound. The synthesis of derivatives such as 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides exemplifies the versatility of bicyclic compounds. These derivatives, through their structural diversity and functional groups, could serve as building blocks for pharmaceuticals, agrochemicals, or novel materials. The study by Ashraf S. Hassan, T. Hafez, and Souad A. Osman (2014) underscores the importance of structural variation in achieving different biological or physical properties (Hassan, Hafez, & Osman, 2014).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-5-23-14-8-6-13(7-9-14)20-16(22)19-11-10-18(4,15(21)12-19)17(19,2)3/h6-9H,5,10-12H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLSWBVAZZCISO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
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